molecular formula C9H10N4O2S B13663184 Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B13663184
M. Wt: 238.27 g/mol
InChI Key: QSUQIZAAYGSXLV-UHFFFAOYSA-N
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Description

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is a heterocyclic compound that contains both thiazole and triazole rings. These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate typically involves the reaction of ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol (EtOH). This reaction results in the formation of an ester compound during the early stage of synthesis . The process may involve multiple steps, including cyclization and esterification, to achieve the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, including temperature, solvent, and catalyst selection.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. These interactions may include inhibition of enzyme activity, modulation of receptor function, and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate is unique due to its combination of thiazole and triazole rings, which confer distinct biological activities and chemical reactivity. This dual-ring structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.

Biological Activity

Ethyl 5-(2-Methylthiazol-4-yl)-1H-1,2,4-triazole-3-carboxylate, a compound belonging to the triazole family, has garnered significant attention in recent years due to its diverse biological activities. This article synthesizes current research findings on its biological properties, including anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

C9H10N4O2S\text{C}_9\text{H}_{10}\text{N}_4\text{O}_2\text{S}

with a molecular weight of 238.27 g/mol. Its structure includes a triazole ring and a methylthiazole moiety, which are crucial for its biological interactions .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines:

  • Leukemia Cells : The compound exhibited cytotoxicity in K562 (chronic myeloid leukemia) and CCRF-SB (acute lymphoblastic leukemia) cells. The half-maximal inhibitory concentration (CC50) values were reported as follows:
    • K562: 13.6 ± 0.3 µM
    • CCRF-SB: 112 ± 19 µM .

The mechanism of action appears to involve the disruption of cellular proliferation pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

This compound also demonstrates antimicrobial properties . Studies have shown that it possesses significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli15 µg/mL
S. aureus20 µg/mL

Molecular docking studies indicated strong binding affinities to bacterial enzymes, suggesting a robust mechanism of action against these pathogens .

Antioxidant Activity

The compound has been evaluated for its antioxidant activity , showing promising results in scavenging free radicals. The antioxidant potential was assessed using various assays:

Assay Type IC50 Value (µg/mL)
DPPH Radical Scavenging25
ABTS Radical Scavenging30

These findings suggest that this compound can mitigate oxidative stress by neutralizing free radicals .

Case Studies and Research Findings

Several case studies have been conducted to further explore the biological activity of this compound:

  • In Vitro Studies on Cancer Cell Lines : A study demonstrated that derivatives of triazole compounds showed enhanced cytotoxicity compared to standard chemotherapeutics like ribavirin .
  • Antibacterial Efficacy : Research indicated that the compound's derivatives exhibited significant antibacterial effects against multi-drug resistant strains of bacteria, highlighting their potential as new antibiotic agents .
  • Mechanistic Insights : Ongoing investigations are focusing on elucidating the precise molecular mechanisms through which this compound exerts its effects on cancer and microbial cells .

Properties

Molecular Formula

C9H10N4O2S

Molecular Weight

238.27 g/mol

IUPAC Name

ethyl 3-(2-methyl-1,3-thiazol-4-yl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C9H10N4O2S/c1-3-15-9(14)8-11-7(12-13-8)6-4-16-5(2)10-6/h4H,3H2,1-2H3,(H,11,12,13)

InChI Key

QSUQIZAAYGSXLV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CSC(=N2)C

Origin of Product

United States

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